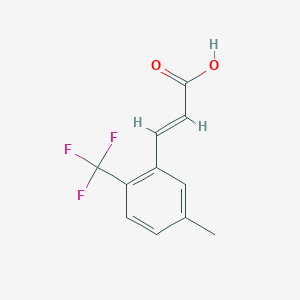
5-Methyl-2-(trifluoromethyl)cinnamic acid
Overview
Description
5-Methyl-2-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C11H9F3O2 and a molecular weight of 230.19 g/mol It is a derivative of cinnamic acid, characterized by the presence of a methyl group at the 5-position and a trifluoromethyl group at the 2-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Methyl-2-(trifluoromethyl)cinnamic acid typically involves an aldol condensation reaction. One common method includes the reaction of m-Trifluoromethylbenzaldehyde with acetaldehyde in the presence of a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), triethylamine, or diisopropyl ethyl amine . The reaction is carried out in an organic solvent like methyl alcohol, methyl tertiary butyl ether (MTBE), or tetrahydrofuran (THF) under mild conditions to yield the desired product with high purity and yield .
Industrial Production Methods
For large-scale industrial production, the same aldol condensation method can be employed with optimized reaction conditions to ensure high efficiency and cost-effectiveness. The choice of solvent and catalyst, as well as the reaction temperature and time, are critical factors that influence the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.
Substitution: The trifluoromethyl and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives of the original compound.
Scientific Research Applications
5-Methyl-2-(trifluoromethyl)cinnamic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trifluoromethyl)cinnamic acid and its derivatives involves interactions with various molecular targets. For instance, some derivatives have been shown to interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to antifungal effects . The presence of the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)cinnamic acid: Similar in structure but lacks the methyl group at the 5-position.
5-Methylcinnamic acid: Similar but lacks the trifluoromethyl group at the 2-position.
Cinnamic acid: The parent compound without any substituents on the phenyl ring.
Uniqueness
5-Methyl-2-(trifluoromethyl)cinnamic acid is unique due to the combined presence of both the methyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These substituents enhance the compound’s reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
(E)-3-[5-methyl-2-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-2-4-9(11(12,13)14)8(6-7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANDCFLMGKPCCR-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


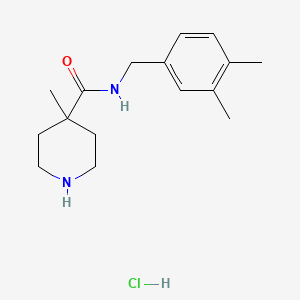

![3-[(4-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1421099.png)
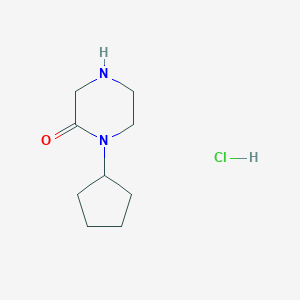

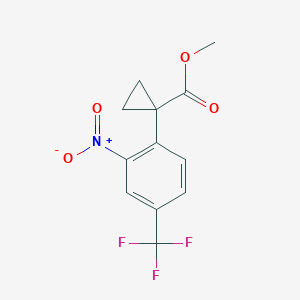
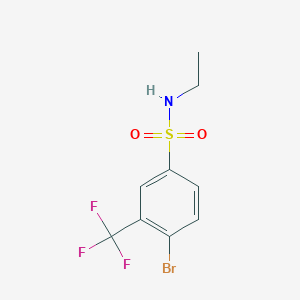
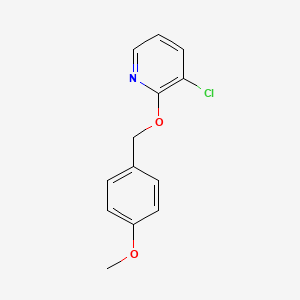
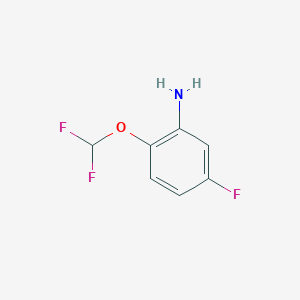
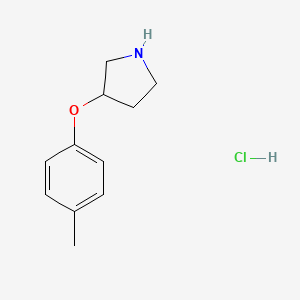

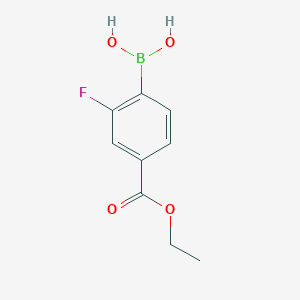
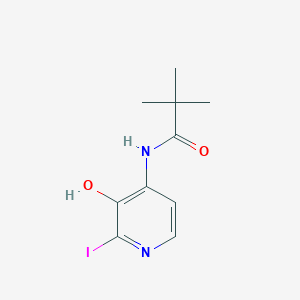
![6-Chlorofuro[3,2-b]pyridine](/img/structure/B1421118.png)
